H-Phe-Leu-OBzl.HCl H-Phe-Leu-OBzl.HCl
Brand Name: Vulcanchem
CAS No.:
VCID: VC14041402
InChI: InChI=1S/C22H28N2O3.ClH/c1-16(2)13-20(22(26)27-15-18-11-7-4-8-12-18)24-21(25)19(23)14-17-9-5-3-6-10-17;/h3-12,16,19-20H,13-15,23H2,1-2H3,(H,24,25);1H/t19-,20-;/m0./s1
SMILES:
Molecular Formula: C22H29ClN2O3
Molecular Weight: 404.9 g/mol

H-Phe-Leu-OBzl.HCl

CAS No.:

Cat. No.: VC14041402

Molecular Formula: C22H29ClN2O3

Molecular Weight: 404.9 g/mol

* For research use only. Not for human or veterinary use.

H-Phe-Leu-OBzl.HCl -

Specification

Molecular Formula C22H29ClN2O3
Molecular Weight 404.9 g/mol
IUPAC Name benzyl (2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylpentanoate;hydrochloride
Standard InChI InChI=1S/C22H28N2O3.ClH/c1-16(2)13-20(22(26)27-15-18-11-7-4-8-12-18)24-21(25)19(23)14-17-9-5-3-6-10-17;/h3-12,16,19-20H,13-15,23H2,1-2H3,(H,24,25);1H/t19-,20-;/m0./s1
Standard InChI Key NJFGWVTXCWWAHA-FKLPMGAJSA-N
Isomeric SMILES CC(C)C[C@@H](C(=O)OCC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)N.Cl
Canonical SMILES CC(C)CC(C(=O)OCC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)N.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

H-Phe-Leu-OBzl·HCl consists of L-phenylalanine (Phe) and L-leucine (Leu) residues connected by an amide bond, with a benzyl ester group at the C-terminus and a hydrochloride counterion. The molecular formula is C₂₃H₂₉N₂O₃·HCl, yielding a molecular weight of 413.95 g/mol . The benzyl ester group enhances the compound’s stability against hydrolysis, making it suitable for solid-phase peptide synthesis (SPPS) .

Key structural features include:

  • Aromatic side chain from phenylalanine, contributing to hydrophobic interactions.

  • Branched aliphatic side chain from leucine, influencing steric effects.

  • Benzyl ester protection, which prevents undesired reactions at the carboxyl terminus during peptide elongation .

Physicochemical Characteristics

Analytical data from synthesis reports and supplier specifications reveal:

PropertyValueSource
Melting Point203°C (decomposition)
Specific Rotation[α]²⁰/D = -12° (c=1, 80% acetic acid)
SolubilitySoluble in polar aprotic solvents (DMF, DMSO)
Purity≥98% (HPLC)

The hydrochloride salt form improves solubility in organic solvents, facilitating its use in coupling reactions .

Synthesis and Purification

Conventional Synthesis Methods

H-Phe-Leu-OBzl·HCl is typically synthesized via stepwise liquid-phase peptide synthesis (LPPS):

  • Amino Acid Activation: Boc-protected phenylalanine (Boc-Phe-OH) is activated using carbodiimides such as DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) .

  • Coupling Reaction: The activated Phe reacts with H-Leu-OBzl·HCl in the presence of a base (e.g., N-methylmorpholine) to form the dipeptide ester .

  • Deprotection: The Boc group is removed using hydrogen chloride (HCl) in dioxane or formic acid, yielding the hydrochloride salt .

A representative reaction sequence is:

Boc-Phe-OH+H-Leu-OBzlDCC/HOBtBoc-Phe-Leu-OBzlHClH-Phe-Leu-OBzl\cdotpHCl\text{Boc-Phe-OH} + \text{H-Leu-OBzl} \xrightarrow{\text{DCC/HOBt}} \text{Boc-Phe-Leu-OBzl} \xrightarrow{\text{HCl}} \text{H-Phe-Leu-OBzl·HCl}

Solid-Phase Synthesis Adaptations

In SPPS, the benzyl ester group is anchored to a resin, enabling iterative coupling and deprotection cycles. After chain assembly, the peptide is cleaved from the resin using hydrofluoric acid (HF) or trifluoroacetic acid (TFA) .

Purification and Quality Control

Purification is achieved via recrystallization (e.g., methanol-ether mixtures) or reverse-phase HPLC. Critical quality metrics include:

  • HPLC Purity: ≥98% .

  • Amino Acid Analysis: Molar ratios of Phe:Leu ≈ 1:1 .

Applications in Research and Industry

Peptide Synthesis Intermediate

H-Phe-Leu-OBzl·HCl is widely used to construct larger peptides. For example, it served as a building block in synthesizing the bitter-tasting heptapeptide H-Val-Val-Val-Pro-Pro-Phe-Leu-OH, a fragment of bovine β-casein .

Biochemical Probes

The compound’s hydrophobic residues make it a model for studying:

  • Enzyme-Substrate Interactions: Mimics natural substrates for proteases like chymotrypsin .

  • Membrane Permeability: Evaluates passive diffusion across lipid bilayers .

Comparative Analysis with Structural Analogs

The uniqueness of H-Phe-Leu-OBzl·HCl becomes evident when compared to related dipeptides:

CompoundStructureKey Differences
H-Phe-OBzl·HClSingle phenylalanine residueLacks leucine; used for simpler conjugates
H-Leu-OBzl·HClSingle leucine residueAbsence of phenylalanine’s aromatic ring
HCl*Glyt-Phe-Leu-OBzlGlycine-thioacetyl modificationEnhanced stability via thioamide bond

The dual hydrophobic side chains in H-Phe-Leu-OBzl·HCl optimize it for studies requiring strong van der Waals interactions, such as protein folding simulations .

Recent Research Advancements

Enzymatic Stability Profiling

A 2024 study demonstrated that H-Phe-Leu-OBzl·HCl resists degradation by pepsin at pH 2.0, making it a candidate for oral peptide delivery systems .

Structural Modifications

Introducing D-amino acids or methyl groups to the backbone alters its conformational flexibility, enabling customized interaction with biological targets .

Challenges and Future Directions

Limitations

  • Cost: High-purity H-Phe-Leu-OBzl·HCl remains expensive due to multi-step synthesis .

  • Solubility: Limited aqueous solubility complicates in vitro assays .

Emerging Opportunities

  • Green Chemistry: Transition to solvent-free mechanochemical synthesis could reduce environmental impact .

  • CRISPR-Modified Enzymes: Engineering proteases for selective cleavage of benzyl esters may streamline purification .

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